molecular formula C15H11NO3 B12118955 5-(2-Methoxyphenyl)-1H-indole-2,3-dione CAS No. 893736-27-1

5-(2-Methoxyphenyl)-1H-indole-2,3-dione

Cat. No.: B12118955
CAS No.: 893736-27-1
M. Wt: 253.25 g/mol
InChI Key: QNSFBXHITKLQLL-UHFFFAOYSA-N
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Description

5-(2-Methoxyphenyl)-1H-indole-2,3-dione is a chemical compound that belongs to the class of indole derivatives.

Preparation Methods

The synthesis of 5-(2-Methoxyphenyl)-1H-indole-2,3-dione typically involves the reaction of 2-methoxyphenylhydrazine with isatin under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the indole-2,3-dione structure . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.

Chemical Reactions Analysis

5-(2-Methoxyphenyl)-1H-indole-2,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction reactions can convert the indole-2,3-dione to indoline derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(2-Methoxyphenyl)-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

5-(2-Methoxyphenyl)-1H-indole-2,3-dione can be compared with other indole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which can differ significantly from other indole derivatives.

Properties

CAS No.

893736-27-1

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

5-(2-methoxyphenyl)-1H-indole-2,3-dione

InChI

InChI=1S/C15H11NO3/c1-19-13-5-3-2-4-10(13)9-6-7-12-11(8-9)14(17)15(18)16-12/h2-8H,1H3,(H,16,17,18)

InChI Key

QNSFBXHITKLQLL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=CC3=C(C=C2)NC(=O)C3=O

Origin of Product

United States

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